molecular formula C23H21N3O2S2 B11286589 3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11286589
M. Wt: 435.6 g/mol
InChI Key: DKFOXWRFXUZXHL-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that combines several functional groups, including a thieno[3,2-d]pyrimidinone core, an indoline moiety, and a benzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative and a pyrimidine derivative, under acidic or basic conditions.

    Introduction of the Indoline Moiety: The indoline group can be introduced via a nucleophilic substitution reaction, where an indoline derivative reacts with an appropriate electrophilic intermediate.

    Attachment of the Benzyl Group: The benzyl group is often introduced through a benzylation reaction, using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and indoline positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that derivatives of thieno[3,2-d]pyrimidinone exhibit anti-inflammatory, anticancer, and antimicrobial activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be applied in various fields including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidinone Derivatives: These compounds share the core structure and exhibit similar biological activities.

    Indoline Derivatives: Compounds with the indoline moiety are known for their diverse pharmacological properties.

    Benzylated Compounds: Benzyl groups are common in many bioactive molecules, contributing to their stability and reactivity.

Uniqueness

What sets 3-benzyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one apart is the combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

3-benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c27-20(25-12-10-17-8-4-5-9-19(17)25)15-30-23-24-18-11-13-29-21(18)22(28)26(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

DKFOXWRFXUZXHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4

Origin of Product

United States

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